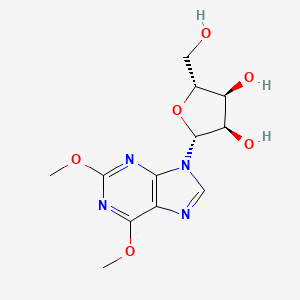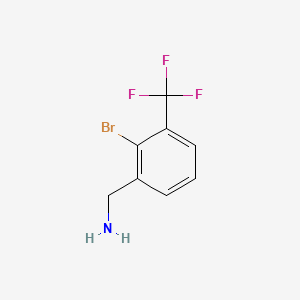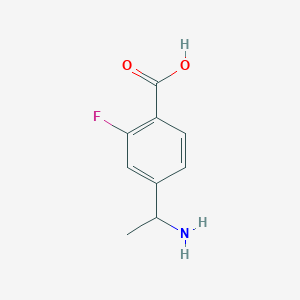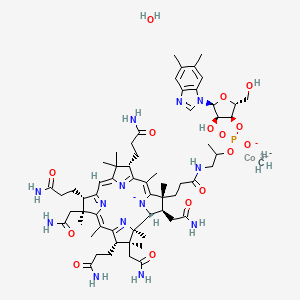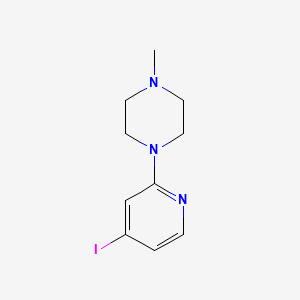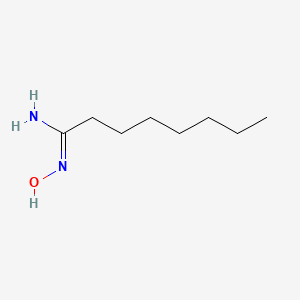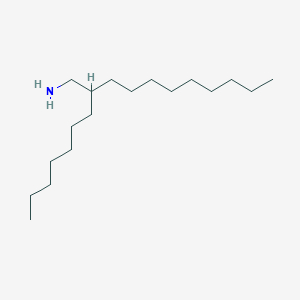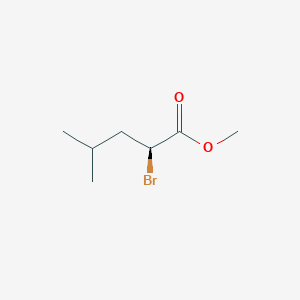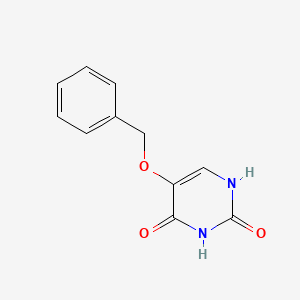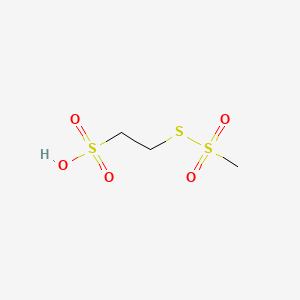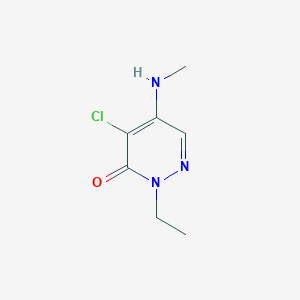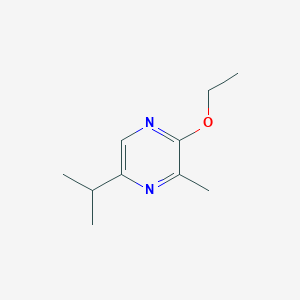
2-Ethoxy-5-isopropyl-3-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-5-isopropyl-3-methylpyrazine is a member of the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. Pyrazines are known for their diverse biological functions and are widely used in various industries, including food, pharmaceuticals, and agriculture. This compound, in particular, is notable for its unique aroma properties, which make it valuable in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-isopropyl-3-methylpyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine, followed by alkylation and etherification reactions to introduce the ethoxy and isopropyl groups .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the hydrogenation and alkylation steps, making the process more efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxy-5-isopropyl-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethoxy-5-isopropyl-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives, which are studied for their potential biological activities.
Biology: The compound’s unique aroma properties make it useful in studies related to olfaction and sensory perception.
Medicine: Pyrazine derivatives, including this compound, are investigated for their potential antimicrobial, antiviral, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-5-isopropyl-3-methylpyrazine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Ethoxy-5-isopropyl-3-methylpyrazine can be compared with other similar compounds to highlight its uniqueness:
Propriétés
Numéro CAS |
99784-14-2 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-ethoxy-3-methyl-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C10H16N2O/c1-5-13-10-8(4)12-9(6-11-10)7(2)3/h6-7H,5H2,1-4H3 |
Clé InChI |
DKHOUPCRCLQJMB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC=C(N=C1C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B15246515.png)
